N-{4-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE
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Overview
Description
N-{4-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE is an organic compound with a complex structure It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE typically involves the reaction of 4-isopropylbenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-{4-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: It is explored for its use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, leading to antimicrobial or anticancer effects. The sulfonamide group is known to interfere with bacterial cell wall synthesis, while the acetamide group may enhance binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-(4-Aminophenoxy)phenyl)acetamide: Used in studies involving enzyme inhibition.
Uniqueness
N-{4-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE is unique due to its specific structural features, such as the isopropyl group and the combination of sulfonamide and acetamide functionalities.
Properties
IUPAC Name |
N-[4-[(4-propan-2-ylphenyl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(2)14-4-10-17(11-5-14)23(21,22)19-16-8-6-15(7-9-16)18-13(3)20/h4-12,19H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLBQFUOXASUEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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